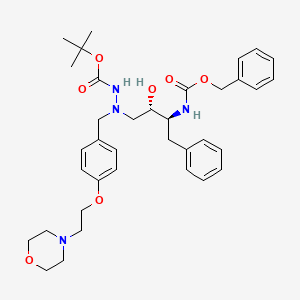

2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane

Descripción

2-N-(t-Butóxiloxicarbonil)amino-5S-(benciloxicarbonil)amino-4S-hidroxi-1-(4-((2-morfolinil)etoxi)fenil)-6-fenil-2-azahexano es un compuesto orgánico complejo con posibles aplicaciones en diversos campos, como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples grupos funcionales que contribuyen a sus propiedades y reactividad únicas.

Propiedades

Número CAS |

162739-48-2 |

|---|---|

Fórmula molecular |

C36H48N4O7 |

Peso molecular |

648.8 g/mol |

Nombre IUPAC |

benzyl N-[(2S,3S)-3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C36H48N4O7/c1-36(2,3)47-35(43)38-40(25-29-14-16-31(17-15-29)45-23-20-39-18-21-44-22-19-39)26-33(41)32(24-28-10-6-4-7-11-28)37-34(42)46-27-30-12-8-5-9-13-30/h4-17,32-33,41H,18-27H2,1-3H3,(H,37,42)(H,38,43)/t32-,33-/m0/s1 |

Clave InChI |

FPXPKJPMVUUTFX-LQJZCPKCSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |

SMILES canónico |

CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)OCCN2CCOCC2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 2-N-(t-Butóxiloxicarbonil)amino-5S-(benciloxicarbonil)amino-4S-hidroxi-1-(4-((2-morfolinil)etoxi)fenil)-6-fenil-2-azahexano implica varios pasos, cada uno de los cuales requiere condiciones de reacción y reactivos específicos. La ruta sintética generalmente comienza con la protección de los grupos amino utilizando grupos protectores de t-butóxiloxicarbonil (Boc) y benciloxicarbonil (Cbz). El grupo hidroxilo se introduce mediante una reacción de hidroxilación selectiva. El paso final implica el acoplamiento de los amino e hidroxilo protegidos intermedios con los grupos fenilo y morfolinil etoxi en condiciones controladas para producir el compuesto deseado.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

2-N-(t-Butóxiloxicarbonil)amino-5S-(benciloxicarbonil)amino-4S-hidroxi-1-(4-((2-morfolinil)etoxi)fenil)-6-fenil-2-azahexano tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato debido a sus múltiples grupos funcionales.

Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of this compound is its antiviral activity , particularly against retroviruses such as HIV. Research indicates that derivatives of azahexane compounds exhibit strong inhibitory effects on HIV proteases, which are crucial for the maturation and replication of the virus. The compound has been shown to act as a substrate isostere for retroviral aspartate proteases, making it a promising candidate for therapeutic development against HIV-1 and HIV-2 infections .

Synthesis and Development

The synthesis of 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane involves several steps that can be optimized for efficiency and yield. Recent advancements in synthetic methodologies have enabled the development of more effective routes to produce this compound, focusing on reducing by-products and improving overall purity .

Key Steps in Synthesis

- Formation of Azahexane Core : Utilizing selective reactions to build the azahexane structure.

- Functionalization : Introduction of t-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups to enhance stability and solubility.

- Final Modifications : Incorporation of morpholinyl and ethoxy groups to tailor pharmacological properties.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests favorable characteristics such as high bioavailability and selectivity towards target proteases. These properties are crucial for developing effective antiviral therapies that minimize side effects while maximizing therapeutic efficacy .

Comparison of Pharmacological Profiles

| Property | 2-N-(t-Butyloxycarbonyl)... | Existing Antivirals |

|---|---|---|

| Bioavailability | High | Variable |

| Selectivity | High | Moderate to High |

| Resistance Profile | Low (against resistant strains) | Moderate |

| Side Effects | Minimal | Varies |

Case Studies

Several studies have highlighted the effectiveness of compounds related to 2-N-(t-Butyloxycarbonyl)amino derivatives in clinical settings:

- Clinical Trials : Trials involving similar azahexane derivatives have demonstrated significant reductions in viral loads among participants, with some compounds showing synergistic effects when combined with existing treatments .

- In Vitro Studies : Laboratory studies have confirmed the ability of these compounds to inhibit HIV protease activity effectively, showcasing their potential as lead compounds for drug development .

Research Opportunities

- Exploration of new synthetic pathways to improve yield and reduce costs.

- Investigation into combination therapies that leverage the unique properties of these compounds alongside existing antiviral medications.

- Expansion into other therapeutic areas such as oncology or autoimmune diseases where similar mechanisms may be beneficial.

Mecanismo De Acción

El mecanismo de acción de 2-N-(t-Butóxiloxicarbonil)amino-5S-(benciloxicarbonil)amino-4S-hidroxi-1-(4-((2-morfolinil)etoxi)fenil)-6-fenil-2-azahexano implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones iónicas e interacciones hidrofóbicas con sus objetivos, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen de la aplicación y la molécula diana específicas.

Comparación Con Compuestos Similares

En comparación con otros compuestos similares, 2-N-(t-Butóxiloxicarbonil)amino-5S-(benciloxicarbonil)amino-4S-hidroxi-1-(4-((2-morfolinil)etoxi)fenil)-6-fenil-2-azahexano destaca por su combinación única de grupos funcionales y complejidad estructural. Los compuestos similares incluyen:

Aminoácidos protegidos con N-Boc: Estos compuestos comparten el grupo protector Boc pero carecen de los grupos funcionales adicionales presentes en el compuesto objetivo.

Aminoácidos protegidos con Cbz: Estos compuestos tienen el grupo protector Cbz pero no poseen el mismo nivel de complejidad estructural.

Aminoácidos hidroxilados: Estos compuestos contienen grupos hidroxilo pero carecen de los grupos protectores Boc y Cbz y los grupos fenilo y morfolinil etoxi.

Actividad Biológica

The compound 2-N-(t-Butyloxycarbonyl)amino-5S-(benzyloxycarbonyl)amino-4S-hydroxy-1-(4-((2-morpholinyl)ethoxy)phenyl)-6-phenyl-2-azahexane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.41 g/mol. Its structure features multiple functional groups, including:

- t-Butyloxycarbonyl (Boc) group

- Benzyloxycarbonyl (Cbz) group

- Hydroxyl group

- Morpholine moiety

These groups contribute to the compound's solubility and reactivity, influencing its biological activity.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for the efficient assembly of the peptide backbone while incorporating various protective groups to ensure selectivity during reactions. The use of Boc and Cbz protecting groups is common in peptide chemistry to prevent undesired reactions during synthesis.

Antitumor Activity

Recent studies have indicated that compounds similar to this azahexane derivative exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that compounds containing a benzothiazole motif demonstrated potent cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this class of compounds. The presence of the morpholine group enhances membrane permeability, facilitating interaction with microbial targets.

Case Study:

In vitro assays demonstrated that derivatives with similar structures exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Neuroprotective Effects

The neuroprotective properties of this compound are particularly intriguing. The morpholine moiety suggests potential interactions with neurotransmitter systems.

Research Findings:

A study focusing on neuroprotective agents indicated that compounds with similar structures could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This activity was linked to their ability to stabilize neuronal membranes and reduce oxidative stress .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.